6-Fluorodopamine F-18

Description

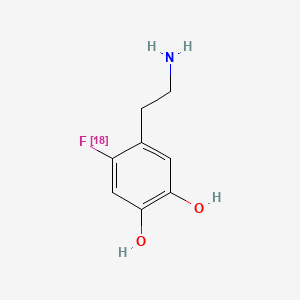

Structure

3D Structure

Properties

CAS No. |

107610-25-3 |

|---|---|

Molecular Formula |

C8H10FNO2 |

Molecular Weight |

170.17 g/mol |

IUPAC Name |

4-(2-aminoethyl)-5-(18F)fluoranylbenzene-1,2-diol |

InChI |

InChI=1S/C8H10FNO2/c9-6-4-8(12)7(11)3-5(6)1-2-10/h3-4,11-12H,1-2,10H2/i9-1 |

InChI Key |

WPKXGJXEAGYSBQ-RVRFMXCPSA-N |

SMILES |

C1=C(C(=CC(=C1O)O)F)CCN |

Isomeric SMILES |

C1=C(C(=CC(=C1O)O)[18F])CCN |

Canonical SMILES |

C1=C(C(=CC(=C1O)O)F)CCN |

Origin of Product |

United States |

Radiosynthesis Methodologies of 6 Fluorodopamine F 18

Historical Development of Radiosynthesis Routes for 6-Fluorodopamine (B1211029) F-18

Early methods for the production of 6-[¹⁸F]FDA often contended with issues such as low radiochemical yields, the formation of isomeric impurities, and low specific activity. univie.ac.atresearchgate.net One of the initial approaches involved the direct fluorination of dopamine (B1211576). nih.govresearchgate.net Another early method was the fluorodemercuration of an appropriate precursor, such as N-(trifluoroacetyl)-3,4-dimethoxy-6-trifluoroacetoxymercuro-β-phenethylamine, using [¹⁸F]F₂. nih.gov This particular method yielded 6-[¹⁸F]FDA with a radiochemical purity of 98%. nih.gov

Electrophilic substitution reactions were also among the pioneering strategies. d-nb.info These early electrophilic methods, however, were often hampered by low specific activity due to the necessary addition of a carrier (¹⁹F). acs.org The production of [¹⁸F]F₂ for these reactions was initially achieved through the ²⁰Ne(d, α)¹⁸F nuclear reaction. d-nb.info

Later, to address the limitations of low specific activity, multi-step nucleophilic substitution methods were developed. nih.gov An early example of this achieved a radiochemical yield of 20% and a specific activity of 74-185 GBq/μmol at the end of bombardment. nih.gov These foundational techniques, while groundbreaking for their time, paved the way for the more refined and efficient methodologies that are in use today.

Contemporary Radiosynthesis Approaches for 6-Fluorodopamine F-18

Modern synthetic strategies for 6-[¹⁸F]FDA have largely focused on improving yield, purity, and specific activity, as well as automating the process for routine clinical production. These contemporary approaches can be broadly categorized into nucleophilic, electrophilic, and enzymatic methods.

Nucleophilic aromatic substitution (SₙAr) has become a cornerstone of modern 6-[¹⁸F]FDA synthesis. This approach typically involves the reaction of no-carrier-added (n.c.a.) [¹⁸F]fluoride with a precursor containing a suitable leaving group and an activating electron-withdrawing group. d-nb.info A significant advancement in this area has been the use of diaryliodonium salt precursors. researchgate.netresearchgate.netnih.gov This class of nucleophilic fluorination has been under intensive study since its development. researchgate.net

A key innovation involves a one-pot, two-step procedure that includes the fluorination and thermolysis of a diaryliodonium salt precursor, followed by acid hydrolysis. researchgate.netnih.gov The choice of solvent has been found to be critical; replacing polar aprotic solvents like acetonitrile (B52724) with a less polar solvent such as toluene (B28343) during the radiofluorination step can significantly improve efficiency. nih.gov The use of phase transfer catalysts, for instance Kryptofix® 222 or tetraalkylammonium salts, is also crucial for enhancing the reactivity of the [¹⁸F]fluoride. researchgate.netacs.org

Another nucleophilic route starts with the fluorination of 6-nitropiperonal (B16318), followed by a series of reactions including reduction and deprotection to yield 6-[¹⁸F]FDA. snmjournals.org While this multi-step process has been successfully automated, it can result in lower radiochemical yields. snmjournals.org

Table 1: Comparison of Nucleophilic Synthesis Parameters for 6-[¹⁸F]FDA

| Precursor Type | Synthesis Time | Radiochemical Yield (non-decay corrected) | Specific Activity | Reference |

| Diaryliodonium Salt | 56-60 min | 26% | High (n.c.a.) | researchgate.netnih.gov |

| Diaryliodonium Salt | 65 min | 25 ± 4% | High (n.c.a.) | nih.gov |

| Diaryliodonium Salt | 75 min | 31 ± 6% | High (n.c.a.) | nih.gov |

| 6-Nitropiperonal | 120 min | 4% (corrected to EOB) | Not specified | snmjournals.org |

Note: n.c.a. stands for no-carrier-added; EOB stands for end of bombardment.

While nucleophilic methods are now more common, electrophilic fluorination continues to be a relevant strategy. d-nb.info In this approach, an electrophilic fluorinating agent, typically [¹⁸F]F₂, is reacted with a suitable precursor. d-nb.info A significant drawback of this method is the inherently lower specific activity due to the co-production of non-radioactive ¹⁹F₂ carrier. acs.org

To improve regioselectivity and yield, organometallic precursors, such as those containing tin (destannylation), have been employed. d-nb.infonih.gov The use of aryltrimethyltin precursors has been shown to be superior to other organometallic variants. acs.org For many years, the electrophilic destannylation method was the primary commercially available automated process for producing related tracers like 6-[¹⁸F]FDOPA. nih.gov

Efforts have been made to increase the specific activity of electrophilic reagents. One such method involves the production of high specific activity [¹⁸F]F₂ using a post-target method or an electrical discharge chamber. researchgate.netacs.org Despite these advancements, the complexity and potential for side-product formation have led to a greater focus on nucleophilic routes for routine production. researchgate.net

A highly efficient and rapid method for producing 6-[¹⁸F]FDA involves the enzymatic decarboxylation of its precursor, 6-[¹⁸F]fluoro-L-DOPA (6-[¹⁸F]FDOPA). univie.ac.atresearchgate.netnih.govnih.gov This biosynthetic approach utilizes the enzyme DOPA decarboxylase (also known as aromatic amino acid decarboxylase or AADC) to convert 6-[¹⁸F]FDOPA into 6-[¹⁸F]FDA. nih.gov

This enzymatic conversion is remarkably fast, with quantitative transformation achievable within 25 minutes. nih.gov The process yields no-carrier-added 6-[¹⁸F]FDA with high radiochemical yield and purity. univie.ac.atresearchgate.net The starting material, 6-[¹⁸F]FDOPA, is readily available through established nucleophilic synthesis methods. researchgate.netnih.gov This enzymatic pathway represents an attractive alternative synthesis route, particularly given the high yields and simplicity of the conversion step. researchgate.netnih.gov

Table 2: Enzymatic Synthesis of 6-[¹⁸F]FDA from 6-[¹⁸F]FDOPA

| Enzyme | Reaction Time | Radiochemical Yield | Radiochemical Purity | Reference |

| DOPA Decarboxylase | 25 min | 35-50% (from [¹⁸F]FDOPA) | >95% | nih.gov |

| Tyrosine Decarboxylase | Not specified | ~69% | >95% | univie.ac.atresearchgate.net |

The automation of radiosynthesis is critical for ensuring reproducible, GMP-compliant production for clinical use. nih.gov Several commercially available automated synthesis modules have been adapted for the production of 6-[¹⁸F]FDA. researchgate.netnih.gov

The one-pot synthesis using diaryliodonium salt precursors has been successfully implemented on platforms such as the IBA Synthera® and GE TRACERlab™ FX-FN modules. researchgate.netnih.gov Optimization of the automated process involves careful selection of reagents, such as the phase transfer catalyst, and reaction conditions. For example, replacing acetonitrile with toluene in the fluorination step was a key adaptation for successful automation on certain platforms. nih.gov

Automation of the multi-step nucleophilic synthesis starting from 6-nitropiperonal has also been achieved using a PETChem Solutions, Inc. remote synthesis module. snmjournals.org However, the complexity of multi-step syntheses can make automation more challenging and potentially lead to lower and less reproducible yields compared to one-pot methods. nih.gov The development of cassette-based automated modules, such as the Trasis AllInOne, has also been instrumental in the routine production of related tracers and holds promise for 6-[¹⁸F]FDA. nih.gov

Radiochemical Purity, Yield, and Specific Activity Optimization in Synthesis

The ultimate goal of any radiosynthesis is to produce the desired radiotracer with high radiochemical purity, sufficient yield for clinical applications, and high specific activity to avoid potential pharmacological effects from the non-radioactive compound.

Radiochemical Purity: High-performance liquid chromatography (HPLC) is the standard method for the purification and analysis of 6-[¹⁸F]FDA, ensuring a radiochemical purity of >99% in many optimized procedures. researchgate.netnih.gov Thin-layer chromatography (TLC) is also used for purity assessment. univie.ac.atresearchgate.net

Yield: Radiochemical yield is a critical factor, especially for a short-lived isotope like fluorine-18 (B77423). Nucleophilic methods using diaryliodonium salt precursors have shown significant improvements, with non-decay corrected yields reaching up to 31 ± 6%. nih.gov The enzymatic synthesis from 6-[¹⁸F]FDOPA is particularly noteworthy for its high radiochemical yield of approximately 69%. univie.ac.atresearchgate.net

Specific Activity: High specific activity is crucial, and nucleophilic syntheses from no-carrier-added [¹⁸F]fluoride are superior in this regard. researchgate.net The use of diaryliodonium salt precursors allows for the production of high specific activity 6-[¹⁸F]FDA. researchgate.netnih.gov In contrast, traditional electrophilic methods result in lower specific activity. researchgate.net However, advancements in producing high specific activity electrophilic reagents have been made. researchgate.net

Optimization of these parameters is an ongoing process in radiochemistry. For instance, the investigation of different phase transfer agents and solvents in nucleophilic reactions has led to significant improvements in yield and reliability. researchgate.netnih.gov Similarly, the development of new precursors and purification techniques continues to push the boundaries of what is achievable in the synthesis of 6-[¹⁸F]FDA.

Preclinical Pharmacological Characterization of 6 Fluorodopamine F 18

In Vitro Cellular and Subcellular Uptake Mechanisms

The initial stages of characterizing 6-Fluorodopamine (B1211029) F-18 ([¹⁸F]FDA) involve a detailed examination of its behavior at the cellular and subcellular levels. These in vitro studies are fundamental to understanding how the radiotracer interacts with biological systems before it can be considered for in vivo applications.

[¹⁸F]FDA is recognized and taken into cells primarily through the norepinephrine (B1679862) transporter (NET). researchgate.net This transporter is prevalent in neuroblastoma cells, making [¹⁸F]FDA a potential imaging agent for such tumors. researchgate.net In addition to NET, [¹⁸F]FDA is also taken up by the dopamine (B1211576) transporter (DAT), although the affinity for NET is generally greater in neuroblastoma cells. nih.gov

Once inside the presynaptic nerve terminal, norepinephrine analogs are subject to being packaged into vesicles by the vesicular monoamine transporter 2 (VMAT2). thno.org This transporter is crucial for the storage and subsequent release of monoamine neurotransmitters like dopamine and norepinephrine. bohrium.comwikipedia.org The interaction of [¹⁸F]FDA with VMAT2 is a key aspect of its retention within sympathetic neurons. nih.gov

Following its uptake into cells, [¹⁸F]FDA undergoes several enzymatic transformations. In dopaminergic neurons, L-tyrosine is converted to L-DOPA and then to dopamine by the enzyme aromatic L-amino acid decarboxylase (AADC). nih.gov Similarly, [¹⁸F]FDA's precursor, 6-[¹⁸F]fluoro-L-DOPA ([¹⁸F]FDOPA), is converted to [¹⁸F]FDA by AADC. snmmi.org

Within the cell, [¹⁸F]FDA can be metabolized by mitochondrial monoamine oxidase (MAO) to produce [¹⁸F]6-fluoro-3,4-dihydroxyphenylacetic acid (FDOPAC). nih.gov In non-neuronal cells, another key enzyme, catechol-O-methyltransferase (COMT), converts [¹⁸F]FDA to O-[¹⁸F]methoxytyramine and subsequently to [¹⁸F]6-fluorohomovanillic acid (FHVA). nih.gov FDOPAC that is released from sympathetic neurons can also be taken up by non-neuronal cells and converted to FHVA by COMT. nih.gov

The following table summarizes the key enzymes involved in the biotransformation of [¹⁸F]FDA and its precursor.

| Enzyme | Abbreviation | Role in [¹⁸F]FDA Pathway |

| Aromatic L-amino acid decarboxylase | AADC | Converts [¹⁸F]FDOPA to [¹⁸F]FDA. snmmi.org |

| Monoamine oxidase | MAO | Metabolizes [¹⁸F]FDA to [¹⁸F]FDOPAC in mitochondria. nih.gov |

| Catechol-O-methyltransferase | COMT | Converts [¹⁸F]FDA to O-[¹⁸F]methoxytyramine and FHVA in non-neuronal cells; also converts FDOPAC to FHVA. nih.gov |

| Dopamine β-hydroxylase | DBH | In noradrenergic neurons, converts [¹⁸F]FDA to 6-[¹⁸F]fluoronorepinephrine (6-FNE) within neuronal vesicles. nih.gov |

Understanding the kinetics of [¹⁸F]FDA uptake is crucial for quantifying its interaction with transporters. Enzyme kinetic parameters, such as the Michaelis constant (Km) and maximum velocity (Vmax), have been determined for the uptake of [¹⁸F]FDA in bovine chromaffin granule membranes, which are rich in VMAT2. nih.gov

Studies have shown that the Km and Vmax values for [¹⁸F]FDA are comparable to those of endogenous dopamine, indicating a similar affinity for the transporter. nih.gov

The table below presents the kinetic parameters for the uptake of [³H]Dopamine and 6-[¹⁸F]FDA.

| Compound | Km (μM) | Vmax (nmol/mg protein-min) |

| [³H]Dopamine | 14.7 | 1.6 |

| 6-[¹⁸F]FDA | 15.3 | 2.4 |

Data derived from in vitro studies using bovine chromaffin granule membranes. nih.gov

Inhibition studies are performed to confirm the specificity of [¹⁸F]FDA uptake and metabolism. These studies involve the use of drugs that block specific transporters or enzymes. For instance, reserpine, an inhibitor of VMAT2, has been shown to block the uptake of both dopamine and [¹⁸F]FDA into chromaffin granules. nih.gov Similarly, unlabeled 6-fluorodopamine can inhibit the uptake of radiolabeled dopamine, further confirming their shared transport mechanism. nih.gov

Pretreatment with desipramine, a specific NET inhibitor, has been shown to partially block the cardiac uptake of [¹⁸F]FDA. nih.gov This suggests that while NET is a major pathway for uptake, other mechanisms may also be involved. nih.gov Tyramine (B21549), which displaces amines from vesicles and induces norepinephrine release, causes a more rapid decrease in the myocardial PET signal from [¹⁸F]FDA, indicating that the tracer is stored in vesicles and can be displaced. nih.gov

Preclinical In Vivo Pharmacokinetics and Biodistribution in Animal Models

Following in vitro characterization, the next step is to evaluate the behavior of [¹⁸F]FDA in living organisms. These preclinical in vivo studies provide essential information on how the tracer distributes throughout the body and how it is eliminated.

Biodistribution studies in rats have demonstrated specific uptake of [¹⁸F]FDA in sympathetically innervated tissues. researchgate.net High accumulation is observed in the heart, lungs, pancreas, adrenal glands, lower large intestine, eyes, thyroid gland, spleen, and stomach. researchgate.net In the heart, the majority of the radioactivity is in the form of [¹⁸F]FDA and its metabolite, 6-[¹⁸F]fluoronorepinephrine (6-FNE). nih.gov In contrast, in the kidneys and liver, the contribution of [¹⁸F]FDA and 6-FNE to the total radioactivity is much lower. nih.gov

Studies in rats show that [¹⁸F]FDA is rapidly cleared from the plasma, with a half-life of approximately 2 minutes, indicating fast metabolism. researchgate.net In non-human primates, dynamic PET imaging shows stable delineation of the radiotracer in the myocardium with declining uptake in the liver over time. thno.org

The following table provides a summary of the biodistribution findings for [¹⁸F]FDA in animal models.

| Species | Organs with High Uptake | Key Findings |

| Rats | Heart, lungs, pancreas, adrenal glands, lower large intestine, eyes, thyroid gland, spleen, stomach. researchgate.net | Rapid plasma clearance (half-life ~2 min). researchgate.net In the heart, radioactivity is primarily [¹⁸F]FDA and 6-FNE. nih.gov Lower concentrations of parent tracer and its primary metabolite in kidneys and liver. nih.gov |

| Non-Human Primates | Myocardium. thno.org | Stable radiotracer retention in the myocardium. thno.org Declining liver uptake over time, leading to improved heart-to-liver contrast in later images. thno.orgnih.gov |

Metabolic Fate and Identification of Metabolites in Animal Systems

The in vivo metabolism of 6-fluorodopamine F-18 (⁶F-FDA) is a complex process involving several enzymatic pathways, leading to the formation of various metabolites. Following administration, ⁶F-FDA, an analogue of dopamine, undergoes metabolic transformations similar to its endogenous counterpart. researchgate.net

In animal models, including rats and non-human primates, ⁶F-FDA is metabolized by monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). researchgate.netimrpress.com The action of MAO on ⁶F-FDA results in the production of 6-fluoro-L-3,4-dihydroxyphenylacetic acid (FDOPAC). researchgate.netimrpress.com Subsequently, COMT can act on FDOPAC to form 6-fluorohomovanillic acid (FHVA). researchgate.netimrpress.com Alternatively, COMT can metabolize ⁶F-FDA to 6-fluoro-3-methoxy-tyramine (6F-3MT), which is then oxidized by MAO to yield FHVA. researchgate.netnih.gov The presence of these metabolites has been confirmed in the striata of both rats and monkeys. researchgate.net

Studies in non-human primates have provided detailed insights into the distribution of ⁶F-FDA and its metabolites in the brain. Following the injection of 6-[¹⁸F]fluoro-L-DOPA (FDOPA), which is the precursor to ⁶F-FDA, the primary metabolites identified in the striatum were [¹⁸F]6-fluoro-3-methyl-L-DOPA (3-OMFD), ⁶F-FDA, FDOPAC, and FHVA. imrpress.com The relative percentages of these metabolites change over time. At 30 minutes post-injection, the distribution of total radioactivity in the striatum was approximately 5% FDOPA, 39% ⁶F-FDA, 12% FDOPAC, 14% FHVA, and 29% 3-OMFD. imrpress.com By 90 minutes, these percentages shifted to 2% FDOPA, 23% ⁶F-FDA, 3% FDOPAC, 34% FHVA, and 39% 3-OMFD. imrpress.com In contrast, in the cortex and cerebellum, the majority of the radioactivity (73-80%) was attributed to 3-OMFD. imrpress.com

Comparative studies in rats using both ⁶F-FDOPA and [³H]L-DOPA revealed that the major metabolite in plasma after carbidopa (B1219) pretreatment was 3-O-methyl-6-[¹⁸F]fluoro-L-DOPA. nih.gov In the striatum, ⁶F-FDA and [³H]dopamine were the primary metabolites, constituting 35% and 55% of the radioactivity, respectively. nih.gov

The metabolic profile of ⁶F-FDA has also been investigated in the context of its precursor, ⁶F-FDOPA. In monkeys, after ⁶F-FDOPA administration, 3-OMFD and ⁶F-FDA each accounted for about 35% of the total radioactivity in central dopaminergic regions at 60 minutes, with the remainder being FDOPA and other ⁶F-FDA metabolites. nih.gov

| Metabolite | Enzyme(s) Involved | Animal Model(s) | Reference(s) |

|---|---|---|---|

| 6-fluoro-L-3,4-dihydroxyphenylacetic acid (FDOPAC) | Monoamine Oxidase (MAO) | Rats, Monkeys | researchgate.netimrpress.com |

| 6-fluorohomovanillic acid (FHVA) | Catechol-O-methyltransferase (COMT), Monoamine Oxidase (MAO) | Rats, Monkeys | researchgate.netimrpress.com |

| 6-fluoro-3-methoxy-tyramine (6F-3MT) | Catechol-O-methyltransferase (COMT) | Rats | researchgate.net |

| [¹⁸F]6-fluoro-3-methyl-L-DOPA (3-OMFD) | Catechol-O-methyltransferase (COMT) on precursor FDOPA | Monkeys, Rats | imrpress.comnih.gov |

Influence of Enzymatic Inhibition on In Vivo Metabolism (e.g., MAO, COMT, DBH inhibitors)

The in vivo metabolism of this compound (⁶F-FDA) and its precursor, 6-[¹⁸F]fluoro-L-DOPA (FDOPA), can be significantly altered by the administration of enzyme inhibitors. These inhibitors target key enzymes in the dopamine metabolic pathway, including monoamine oxidase (MAO), catechol-O-methyltransferase (COMT), and dopamine β-hydroxylase (DBH).

COMT Inhibition: Inhibition of COMT has a pronounced effect on the metabolism of FDOPA. In cynomolgus monkeys, administration of COMT inhibitors, such as nitecapone (B1678951) (OR-462) and entacapone (B1671355) (OR-611), blocked peripheral COMT activity by 80% for at least 60 minutes. nih.govau.dk This inhibition led to an increased availability of FDOPA in the circulation and an enhanced ratio of radioactivity in the striatum compared to the occipital cortex, suggesting a potentiation of [¹⁸F]fluorodopamine synthesis. nih.govau.dk However, the higher dose of OR-611 was found to reduce the unidirectional blood-brain barrier clearance of FDOPA and inhibit its rate of decarboxylation in the striatum. nih.gov In parkinsonian patients and healthy controls, entacapone premedication increased the fraction of unmetabolized [¹⁸F]dopa in plasma from 22% to 56% at 90 minutes post-injection. au.dk

MAO Inhibition: Inhibitors of MAO also influence the metabolic fate of ⁶F-FDA. Pretreatment with pargyline, an MAO inhibitor, was shown to decrease the clearance rate of ⁶F-FDA. researchgate.net In a study investigating the combined effects of MAO-B and COMT inhibition in healthy controls and Parkinson's disease patients, selegiline (B1681611) (an MAO-B inhibitor) alone did not significantly affect striatal FDOPA metabolism. nih.gov However, the combination of entacapone and selegiline significantly increased FDOPA accumulation. nih.gov

DBH and Other Uptake Inhibitors: The accumulation of ⁶F-FDA is also affected by inhibitors of the norepinephrine transporter (NET). Desipramine and tomoxetine, which are norepinephrine uptake inhibitors, blocked the uptake of both (-)-6-[¹⁸F]FNE and ⁶F-FDA. researchgate.net Desipramine markedly decreased the cardiac uptake of ⁶F-FDA. researchgate.net

Combined Inhibition: The combined administration of COMT and MAO-A inhibitors in mice resulted in a doubled uptake of ¹⁸F radioactivity in the pancreas of sham-operated animals compared to those pretreated with a vehicle. nih.gov This suggests that blocking multiple metabolic pathways can significantly alter the biodistribution of the tracer and its metabolites.

| Inhibitor(s) | Target Enzyme(s) | Observed Effect(s) | Animal Model/Subject | Reference(s) |

|---|---|---|---|---|

| Nitecapone (OR-462), Entacapone (OR-611) | COMT | Blocked peripheral COMT activity by 80%; increased circulating FDOPA. | Cynomolgus Monkeys | nih.govau.dk |

| Entacapone | COMT | Increased unmetabolized [¹⁸F]dopa in plasma from 22% to 56%. | Parkinson's Patients, Healthy Controls | au.dk |

| Pargyline | MAO | Decreased clearance rate of ⁶F-FDA. | Not specified | researchgate.net |

| Selegiline | MAO-B | No significant effect on striatal FDOPA metabolism when used alone. | Healthy Controls, Parkinson's Patients | nih.gov |

| Entacapone + Selegiline | COMT, MAO-B | Significantly increased FDOPA accumulation. | Healthy Controls, Parkinson's Patients | nih.gov |

| Desipramine, Tomoxetine | Norepinephrine Transporter (NET) | Blocked uptake of ⁶F-FDA. | Not specified | researchgate.net |

| COMT + MAO-A inhibitors | COMT, MAO-A | Doubled ¹⁸F radioactivity uptake in the pancreas. | Mice | nih.gov |

Pharmacokinetic Modeling in Animal Systems

Pharmacokinetic modeling is a crucial tool for quantitatively analyzing the in vivo behavior of this compound (⁶F-FDA) and its precursor, 6-[¹⁸F]fluoro-L-DOPA (FDOPA). Various models have been developed to describe the transport, metabolism, and clearance of these tracers in animal systems.

A common approach involves compartmental models that describe the exchange of the tracer and its metabolites between different physiological compartments, such as plasma and various brain regions. nih.gov A three-compartment model has been used to describe the kinetics of FDOPA in the striatum, with separate compartments for tissue FDOPA, tissue ⁶F-FDA and its metabolites, and the metabolite 3-O-methyl-6-[¹⁸F]fluoro-L-DOPA (3-OMFD). nih.gov This model allows for the estimation of key parameters, including the transport constant across the blood-brain barrier (K₁), the decarboxylation rate constant (k₃), and the turnover rate constant of ⁶F-FDA and its metabolites (k₄). nih.gov

In a study on early Parkinson's disease, a two-tissue compartment, three-rate constant model was found to fit the measured FDOPA curves well. nih.govtsnmjournals.org This model estimated the transfer rate constants across the blood-brain barrier (K₁ and k₂) and the decarboxylation rate constant (k₃). tsnmjournals.org

More complex models have also been proposed to account for the multiple turnover rates of ⁶F-FDA. One such model includes separate compartments for free ⁶F-FDA in tissue, ⁶F-FDA stored in synaptic vesicles, and ⁶F-FDA metabolites (FDOPAC + FHVA). researchgate.net This expanded model provided a better agreement with the measured metabolite profiles in the primate brain compared to a simpler model that assumed a single slow turnover rate for ⁶F-FDA. imrpress.com

Some pharmacokinetic models have incorporated the assumption of reversible trapping of [¹⁸F]fluorodopamine, which has been shown to result in more accurate estimations of the rate of FDOPA consumption in the brain. jneurosci.org These models define parameters such as the intrinsic blood-brain clearance of FDOPA (K) and the first-order rate constant for the diffusion of decarboxylated metabolites from the brain (k_loss). jneurosci.org

| Model Type | Key Parameters | Application/Findings | Reference(s) |

|---|---|---|---|

| Three-Compartment Model (Tissue FDOPA, Tissue ⁶F-FDA + metabolites, Tissue 3-OMFD) | K₁ (BBB transport), k₃ (decarboxylation rate), k₄ (turnover rate) | Adequately described striatal kinetics in humans. | nih.gov |

| Two-Tissue Compartment, Three-Rate Constant Model | K₁ (forward BBB transport), k₂ (reverse BBB transport), k₃ (decarboxylation rate) | Good fit for FDOPA curves in early Parkinson's disease studies. | nih.govtsnmjournals.org |

| Expanded Compartmental Model (includes free and vesicular ⁶F-FDA) | k_AAAD (decarboxylation), k_trap (vesicular storage), k_met (rapid metabolism), k_loss (slow loss from vesicles), k_CL (metabolite clearance) | Better agreement with primate brain metabolite profiles by accounting for fast and slow ⁶F-FDA turnover. | researchgate.netimrpress.com |

| Reversible Inlet and Outlet Kinetic Model | K (intrinsic BBB clearance), k_loss (metabolite diffusion from brain) | Accounts for reversible trapping of [¹⁸F]fluorodopamine, providing more accurate estimates of FDOPA consumption. | jneurosci.org |

Applications of 6 Fluorodopamine F 18 in Preclinical Disease Models

Evaluation of Sympathetic Neurotransmission in Animal Organs

[¹⁸F]FDA is taken up into sympathetic nerve terminals by the norepinephrine (B1679862) transporter (NET) and subsequently stored in synaptic vesicles. This mechanism allows for the in vivo visualization and quantification of sympathetic innervation density and function in peripheral organs.

Preclinical studies in canine models have been fundamental in establishing [¹⁸F]FDA PET for assessing cardiac sympathetic innervation. nih.govahajournals.org Following intravenous injection, the tracer robustly delineates the left ventricular myocardium. nih.govjacc.org The uptake mechanism has been validated through pharmacological interventions. For instance, pretreatment with desipramine, a norepinephrine uptake inhibitor, markedly reduces the accumulation of radioactivity in the heart, confirming that the tracer's entry into cardiac nerves is dependent on the uptake-1 mechanism. nih.govahajournals.org

Furthermore, studies in reserpinized animal models, where catecholamine storage vesicles are depleted, showed an absence of cardiac positron emission shortly after tracer injection. nih.gov This demonstrates that the PET signal in untreated animals originates from [¹⁸F]FDA that has been actively sequestered and stored within sympathetic storage vesicles. nih.govahajournals.org The rate of loss of radioactivity from the myocardium can also be modulated; it is increased by agents like tyramine (B21549) that displace catecholamines from vesicles and decreased by ganglionic blockade, reflecting changes in sympathetic nerve activity. nih.gov These animal models have confirmed that [¹⁸F]FDA PET can effectively visualize and assess the functional status of cardiac sympathetic neurons. nih.gov

| Intervention | Mechanism | Effect on Myocardial [¹⁸F]FDA Signal | Reference |

|---|---|---|---|

| Desipramine Pretreatment | Blocks Norepinephrine Transporter (Uptake-1) | Markedly Decreased | nih.govahajournals.org |

| Reserpine Pretreatment | Depletes Vesicular Monoamine Stores | Absent within 30 minutes | nih.gov |

| Tyramine Administration | Displaces Catecholamines from Vesicles | Increased Rate of Signal Loss | nih.gov |

| Trimethaphan (Ganglionic Blockade) | Reduces Sympathetic Outflow | Decreased Rate of Signal Loss | nih.gov |

Beyond the heart, preclinical PET imaging with [¹⁸F]FDA has been used to visualize sympathetic innervation in other organs. In canine models, significant tracer accumulation is observed in the spleen, salivary glands, and kidneys. nih.govahajournals.org Confirmation that this uptake occurs within sympathetic neurons was provided by studies involving denervated salivary glands, which showed decreased positron emission compared to innervated glands. nih.gov

The tracer has also been applied in rodent models to study the sympathetic innervation of brown adipose tissue (BAT), a key site for thermogenesis. While many BAT imaging studies use [¹⁸F]FDG to measure metabolic activity, tracers that assess innervation provide complementary information about the neural control of this tissue. nih.govnih.gov The biodistribution of [¹⁸F]FDA in animal models shows high uptake in sympathetically innervated organs, reflecting the density of norepinephrine transporters. snmjournals.orgnih.gov

Investigation of Neurotransmitter Systems in Animal Brain Models

In brain imaging studies, the precursor 6-[¹⁸F]fluoro-L-DOPA ([¹⁸F]FDOPA) is administered. It crosses the blood-brain barrier via the large neutral amino acid transporter. nih.govmdpi.com Within dopaminergic neurons, [¹⁸F]FDOPA is decarboxylated by aromatic L-amino acid decarboxylase (AADC) to form 6-Fluorodopamine (B1211029) F-18 ([¹⁸F]FDA). nih.govnih.gov The resulting [¹⁸F]FDA is then packaged into synaptic vesicles by the vesicular monoamine transporter 2 (VMAT2). nih.govmdpi.com The PET signal, therefore, provides an index of the integrity of the presynaptic dopaminergic nerve terminal, reflecting both dopamine (B1211576) synthesis and storage capacity. nih.govtsnmjournals.org

The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-treated primate is a widely used preclinical model for Parkinson's disease, as the neurotoxin selectively destroys dopaminergic neurons in the nigrostriatal pathway. nih.gov PET studies using [¹⁸F]FDOPA in these models have been instrumental in validating the tracer's ability to detect dopaminergic deficits. nih.govnih.gov

In asymptomatic MPTP-treated rhesus monkeys, PET imaging revealed a significant reduction in [¹⁸F] accumulation in the striatum, particularly in the putamen, compared to normal control animals. nih.gov This reduction in the tracer's uptake rate constant (Kᵢ) correlates significantly with post-mortem measurements of striatal dopamine levels. nih.gov In severely MPTP-lesioned monkeys, [¹⁸F]fluorodopamine levels in the putamen were found to be less than 2% of those in control animals, mirroring the profound loss of endogenous dopamine. nih.gov These studies demonstrate that the PET signal can detect even subtle damage to the dopaminergic system before overt clinical signs of parkinsonism appear. nih.gov

| Animal Model | Brain Region | Finding | Significance | Reference |

|---|---|---|---|---|

| MPTP-treated squirrel monkeys | Striatum | Significant positive correlation between [¹⁸F]FDOPA uptake (Kᵢ) and striatal dopamine levels. | PET signal reflects biochemical deficit. | nih.gov |

| Asymptomatic MPTP-treated rhesus monkeys | Striatum (Putamen > Caudate) | Significantly reduced ¹⁸F accumulation compared to controls. | Detects "silent" or presymptomatic neurodegeneration. | nih.gov |

| MPTP-lesioned monkeys | Putamen | [¹⁸F]fluorodopamine levels <2% of controls. | Tracer metabolism reflects endogenous dopamine system changes. | nih.gov |

The PET signal derived from [¹⁸F]FDOPA is critically dependent on the sequestration of its product, [¹⁸F]FDA, into synaptic vesicles by VMAT2. nih.govmdpi.com This vesicular storage effectively traps the tracer within the presynaptic terminal, and the rate of its accumulation is used as an index of presynaptic dopamine synthesis and storage capacity. nih.govtsnmjournals.org The integrity of VMAT2 is therefore essential for a robust signal.

Animal models have been crucial in dissecting this process. The ability of [¹⁸F]FDOPA PET to measure the functional integrity of the entire presynaptic terminal—from amino acid uptake and enzymatic conversion to vesicular storage—makes it a comprehensive tool. nih.gov This is distinct from tracers that only measure the density of dopamine transporters (DAT) or VMAT2 itself. nih.govplos.org For example, studies in rodent models of Parkinson's disease have used VMAT2-targeted PET tracers like [¹⁸F]-DTBZ (AV-133) to specifically quantify the loss of these vesicles, complementing the functional information provided by [¹⁸F]FDOPA. plos.org

Preclinical Oncology Research Applications

In oncology, [¹⁸F]FDA is used to image neuroendocrine tumors that express the norepinephrine transporter (NET), such as neuroblastoma and pheochromocytoma. snmjournals.orgstjude.org The tracer's accumulation in tumor cells is mediated by NET, making it a specific marker for these tumor types. snmjournals.org

Preclinical validation has been performed using both in vitro cell studies and in vivo animal models. In vitro studies with neuroblastoma cell lines demonstrated that tracer accumulation was highest in cells with high NET expression (SK-N-SH cells). snmjournals.org A biodistribution study in severe combined immunodeficiency (SCID) mice bearing SK-N-SH neuroblastoma tumors showed significant tumor uptake of [¹⁸F]FDA within 10 minutes of injection. snmjournals.org The highest uptake was observed in the kidneys, which are involved in tracer excretion, followed by the heart, which has dense sympathetic innervation. snmjournals.org These preclinical models have been essential for validating [¹⁸F]FDA as a targeted tracer for NET-expressing tumors before its application in clinical trials. snmjournals.orgcancer.gov

| Organ/Tissue | Tracer Uptake (% Injected Dose per gram) | Reference |

|---|---|---|

| Kidneys | 26.2 | snmjournals.org |

| Heart | 14.8 | snmjournals.org |

| Adrenal Gland | 7.8 | snmjournals.org |

| Blood | 6.8 | snmjournals.org |

| Liver | 6.3 | snmjournals.org |

| Tumor (SK-N-SH) | 2.4 | snmjournals.org |

Neuroblastoma and Neuroendocrine Tumor Models in Animals

The radiopharmaceutical 6-Fluorodopamine F-18 ([18F]F-DA) has shown significant promise in the preclinical imaging of neuroblastoma and other neuroendocrine tumors. nih.govstjude.org Its utility stems from its accumulation via the norepinephrine transporter (NET), a protein often highly expressed in these types of cancer cells. snmjournals.orgnih.gov

In vitro studies have demonstrated the specific uptake of [18F]F-DA in neuroblastoma cell lines with high NET expression. For instance, accumulation of [18F]F-DA was found to be significantly higher in SK-N-BE(2)-C cells, which have high NET expression, compared to SH-EP cells with minimal NET expression. nih.gov Another study showed a greater accumulation of [18F]F-DA in SK-N-SH cells (high NET expression) compared to NB1691 and CHLA20 cell lines over a 60-minute period. snmjournals.org

Preclinical biodistribution studies in animal models have further validated these findings. In SCID mice bearing SK-N-SH tumors, a tumor uptake of 2.4% of the injected dose per gram (%ID/g) was observed at 10 minutes post-injection. snmjournals.org The tracer also showed significant uptake in other organs, with the kidneys exhibiting the highest accumulation. snmjournals.org

Recent research has focused on optimizing the synthesis of [18F]F-DA to improve its utility for clinical applications, including pediatric neuroblastoma imaging. nih.gov The development of new precursors allows for a no-carrier-added synthesis, resulting in high-molar activity [18F]F-DA. nih.gov These advancements support the use of [18F]F-DA as a valuable tool for the imaging of neuroblastoma in preclinical models and its potential translation to clinical practice. nih.govcancer.gov

Table 1: In Vitro Uptake of [18F]F-DA in Neuroblastoma Cell Lines

| Cell Line | NET Expression | Relative [18F]F-DA Accumulation |

|---|---|---|

| SK-N-BE(2)-C | High | Significantly higher than SH-EP |

| SH-EP | Minimal | Lower than SK-N-BE(2)-C |

| SK-N-SH | High | 1.8-fold higher than NB1691 |

| NB1691 | Lower | - |

| CHLA20 | Lower | 3.8-fold lower than SK-N-SH |

Chromaffin Cell Tumor and Pheochromocytoma Models in Animals

[18F]F-DA PET imaging has been investigated in animal models of chromaffin cell tumors, such as pheochromocytoma, which are neuroendocrine tumors arising from chromaffin cells of the adrenal medulla. nih.govendocrine-abstracts.org These tumors are often characterized by the overexpression of NET, making them a suitable target for [18F]F-DA. nih.gov

In a comparative study using a metastatic mouse model derived from MPC (mouse pheochromocytoma) cells, the uptake of [18F]F-DA was compared to another tracer, [18F]-DOPA. nih.gov The results indicated that [18F]F-DA had a lower uptake and detected fewer metastatic lesions compared to [18F]-DOPA in this specific preclinical model. nih.gov A subsequent study by the same research group observed a lower accumulation of [18F]F-DA in large liver lesions, which was hypothesized to be due to a decrease in NET expression as the tumor dedifferentiated. nih.gov

Interestingly, when MPC cells were injected subcutaneously in mice, only [18F]-DOPA PET was able to detect the tumors, while [18F]F-DA PET could not. nih.gov This difference may be related to the expression levels of vesicular monoamine transporters 1 and 2 (VMAT1 and VMAT2) in the tumor cells. nih.gov

It is important to note that these preclinical findings in animal models of pheochromocytoma are in contrast with results from human studies, where [18F]F-DA PET/CT has demonstrated high sensitivity for localizing both primary and metastatic pheochromocytomas. nih.gov This highlights the potential differences between animal models and human disease and underscores the importance of further research to understand these discrepancies.

Table 2: Comparison of PET Tracers in a Preclinical Pheochromocytoma Model

| Tracer | Relative Tumor Uptake | Detection of Metastatic Lesions | Detection of Subcutaneous Tumors |

|---|---|---|---|

| [18F]F-DA | Lower | Fewer detected | Not detected |

| [18F]-DOPA | Higher | More detected | Detected |

Emerging Preclinical Research Areas

Brown Adipose Tissue Physiology Studies in Animal Models

Recent preclinical research has explored the use of [18F]F-DA PET to study the physiology of brown adipose tissue (BAT). BAT plays a crucial role in thermogenesis and has become a target of interest in obesity and metabolic disease research. snmjournals.orgnih.gov The rationale for using [18F]F-DA to image BAT lies in the tissue's abundant sympathetic innervation. snmjournals.orgnih.gov

[18F]F-DA, similar to the established imaging agent 123I-metaiodobenzylguanidine (MIBG), is taken up by sympathetic nerve endings. snmjournals.orgnih.gov This allows for the visualization and potentially the quantification of sympathetic activity in BAT. Studies in animal models can leverage this property to investigate the role of the sympathetic nervous system in BAT activation and function under various physiological and pathological conditions. snmjournals.orgnih.gov

Quantitative PET imaging with [18F]F-DA, alongside other tracers like [18F]-FDG which measures glucose metabolism, offers a powerful tool for in vivo studies of BAT physiology in animal models. snmjournals.orgnih.gov This dual-tracer approach can provide complementary information on both the innervation and the metabolic activity of BAT, offering deeper insights into its regulation and therapeutic potential.

Neuroinflammation and Microglial Activation in Animal Brain Models

While direct studies employing this compound for neuroinflammation and microglial activation are not prominently documented, the broader field of PET imaging in animal brain models provides a strong rationale for its potential application. Neuroinflammation is a key component of many neurodegenerative diseases, and microglia are the primary immune cells of the central nervous system. nih.govsnmmi.org

PET imaging with various radiotracers is a powerful tool to study these processes in vivo. Tracers targeting the translocator protein (TSPO), which is upregulated in activated microglia, are commonly used to visualize neuroinflammation in animal models of diseases like multiple sclerosis and Parkinson's disease. nih.govnih.gov For example, studies have utilized tracers like [18F]-FEPPA and [18F]-DPA-714 to quantify microglial activation. mdpi.comsemanticscholar.org

Given that dopaminergic pathways can be affected by neuroinflammatory processes, there is a potential for [18F]F-DA to be used in conjunction with other imaging agents to provide a more comprehensive picture of the interplay between neurotransmitter systems and neuroinflammation in animal models of neurological disorders. Future research could explore the utility of [18F]F-DA in this context to investigate changes in dopaminergic signaling in response to microglial activation.

Advanced Imaging Methodologies and Quantitative Analysis in Preclinical Research

Positron Emission Tomography (PET) Imaging Protocols for Animal Studies

Preclinical PET imaging with [¹⁸F]6-fluorodopamine, often preceded by its precursor [¹⁸F]FDOPA, involves standardized protocols to ensure reproducibility and accuracy of the collected data. Animal subjects, typically rodents such as mice and rats, are anesthetized for the duration of the scan to prevent movement artifacts. nih.govcdmx.gob.mx Isoflurane is a commonly used anesthetic, administered at a concentration of 1-3% in oxygen. nih.govcdmx.gob.mx

The radiotracer is administered via intravenous (e.g., tail vein or jugular vein cannulation) or intraperitoneal injection. nih.gov Dynamic PET scans are typically acquired for a duration of up to 120 minutes post-injection to capture the kinetics of the tracer's uptake and metabolism. nih.govcdmx.gob.mx The injected dose of the radiotracer is carefully controlled and recorded for subsequent quantitative analysis.

| Parameter | Typical Range/Value | Reference |

|---|---|---|

| Animal Model | Mouse, Rat | nih.govcdmx.gob.mx |

| Anesthesia | 1-3% Isoflurane in Oxygen | nih.govcdmx.gob.mx |

| Route of Administration | Intravenous (tail vein, jugular vein), Intraperitoneal | nih.gov |

| Injected Dose | 1-37 MBq | nih.govcdmx.gob.mx |

| Scan Duration | Up to 120 minutes | nih.govcdmx.gob.mx |

Quantitative Kinetic Modeling and Analysis in Preclinical PET

To extract meaningful physiological information from dynamic PET data, quantitative kinetic modeling is employed. This involves the application of mathematical models to the time-activity curves (TACs) of the radiotracer in different tissues.

Compartmental Modeling in Animal Studies

Compartmental models are used to describe the distribution and metabolism of [¹⁸F]FDOPA and its metabolite [¹⁸F]6-fluorodopamine in tissue. A commonly used model is the two-tissue compartment model, which describes the movement of the tracer between plasma, a non-specific tissue compartment, and a specifically trapped compartment. tsnmjournals.org This model allows for the estimation of several microparameters, including:

K₁: The rate of tracer transport from plasma to the tissue.

k₂: The rate of tracer transport from the tissue back to the plasma.

k₃: The rate of conversion of [¹⁸F]FDOPA to [¹⁸F]6-fluorodopamine, which is then trapped in vesicles.

These rate constants provide insights into blood flow, tissue perfusion, and the rate of dopamine (B1211576) synthesis and storage. tsnmjournals.org

Graphical Analysis Techniques for Animal Data (e.g., Patlak analysis)

Graphical analysis techniques, such as the Patlak plot, offer a more straightforward method for quantifying irreversible tracer uptake without the need to solve complex compartmental models. nih.gov The Patlak analysis is based on the assumption that after an initial equilibration period, the tracer becomes irreversibly trapped in the tissue.

This method involves plotting the ratio of tissue activity to plasma activity against a transformed time variable. The slope of the linear portion of this plot represents the net influx rate constant, denoted as Kᵢ. nih.gov This Kᵢ value is a composite measure that reflects both the transport of the tracer into the tissue and its subsequent trapping. In the context of [¹⁸F]FDOPA studies, a higher Kᵢ value in a region like the striatum indicates a higher capacity for dopamine synthesis and storage. nih.gov

Ex Vivo Analysis and Correlative Studies

To validate the in vivo PET findings and to gain a deeper understanding of the biological processes underlying the PET signal, ex vivo analyses and correlative studies are performed on tissues collected from the animal subjects after the imaging session.

Autoradiography in Animal Tissues

Autoradiography provides a high-resolution visualization of the distribution of radioactivity within thin tissue sections. researchgate.net After the PET scan, the animal is euthanized, and the organs of interest are rapidly excised, frozen, and sectioned. These sections are then exposed to a radiation-sensitive film or phosphor imaging plate. The resulting autoradiograms show the precise localization of the radiotracer at a microscopic level, which can be correlated with the lower-resolution PET images. researchgate.net This technique helps to confirm that the PET signal is originating from the expected anatomical structures and cell types.

Immunohistochemical Correlation in Animal Models

Immunohistochemistry (IHC) is a powerful technique used to identify specific proteins in tissue sections using antibodies. In the context of [¹⁸F]6-fluorodopamine and [¹⁸F]FDOPA PET studies, IHC can be used to correlate the PET signal with the expression of relevant biological markers. For instance, in animal models of Parkinson's disease, a decrease in striatal [¹⁸F]FDOPA uptake on PET has been shown to correlate with a reduction in the expression of tyrosine hydroxylase, the rate-limiting enzyme in dopamine synthesis, as measured by IHC. researchgate.netresearchgate.net Similarly, in preclinical cancer models, the uptake of [¹⁸F]FDOPA can be correlated with markers of cell proliferation, such as Ki-67, providing a link between the imaging signal and the underlying tumor biology. These correlative studies are crucial for the biological validation of the PET imaging findings.

Future Directions and Research Gaps in Preclinical 6 Fluorodopamine F 18 Studies

Development of Novel Radiosynthesis Strategies for Enhanced Properties

A primary challenge in the widespread use of [¹⁸F]6-FDA has been its synthesis. Early electrophilic methods often resulted in low specific activity, which can lead to pharmacological effects from the non-radioactive carrier molecule. nih.gov Future research is intensely focused on developing novel radiosynthesis strategies that enhance properties such as specific activity, radiochemical yield (RCY), and synthesis time, making the tracer more accessible and effective for preclinical studies.

Nucleophilic substitution methods have emerged as a promising alternative to traditional electrophilic approaches. nih.govd-nb.info These methods utilize no-carrier-added (n.c.a.) [¹⁸F]fluoride, which can significantly increase the specific activity of the final product. d-nb.info For instance, a multi-step nucleophilic aromatic substitution was developed that achieved a specific activity of 74-185 GBq/μmol (2-5 Ci/μmol). nih.gov More recent innovations include the use of diaryliodonium salt precursors, which allow for a simple, two-step automated synthesis. This approach has yielded high specific activity (> 250 Ci/mmol) with an uncorrected yield of 16.4±3.0% in approximately 53 minutes. snmjournals.orgresearchgate.net

Another innovative strategy involves enzymatic synthesis. A detailed enzymatic procedure for producing n.c.a. [¹⁸F]6-FDA from its precursor, 6-[¹⁸F]FDOPA, has been described, achieving a high radiochemical yield of about 69% with greater than 95% purity. researchgate.netunivie.ac.at These enzymatic methods offer the potential for simpler, high-yield production pathways. researchgate.net The ongoing development of these novel strategies is crucial for producing [¹⁸F]6-FDA with the high specific activity required for sensitive and accurate preclinical imaging.

Table 1: Comparison of Radiosynthesis Strategies for 6-Fluorodopamine (B1211029) F-18

| Synthesis Method | Precursor Type | Specific Activity (SA) | Radiochemical Yield (RCY) | Synthesis Time | Key Advantages |

|---|---|---|---|---|---|

| Electrophilic Fluorodemercuration | N-(trifluoroacetyl)-3,4-dimethoxy-6-trifluoroacetoxymercuro-β-phenethyamine | ~22 MBq/mmol (~0.8 Ci/mmol) | Not specified | Not specified | Direct synthesis |

| Nucleophilic Aromatic Substitution | Various | 74-185 GBq/μmol (2-5 Ci/μmol) | 20% | 105 min | High specific activity |

| Nucleophilic (Diaryliodonium Salt) | ALPdopamine™ | > 9,250 GBq/mmol (> 250 Ci/mmol) | 16.4 ± 3.0% | 53 ± 4 min | High SA, automated |

| Enzymatic Decarboxylation | 6-[¹⁸F]FDOPA | n.c.a. | ~69% | Fast | High yield, simple |

Advanced Preclinical Animal Models for Disease Pathophysiology Research

The utility of [¹⁸F]6-FDA as a research tool is heavily dependent on the use of sophisticated animal models that accurately replicate human diseases. Future preclinical research will leverage more advanced and genetically defined animal models to probe the pathophysiology of various disorders.

Rodent models, particularly rats, have been instrumental in foundational studies. The 6-hydroxydopamine (6-OHDA) lesion rat model is frequently used to simulate Parkinson's disease, allowing researchers to study the loss of dopaminergic neurons and compensatory mechanisms. frontiersin.org More recently, genetic rat models, such as those with an SNCAG51D mutation, are being investigated with [¹⁸F]DOPA PET to identify early disease phenotypes like increased dopamine (B1211576) turnover, reflecting aspects of prodromal Parkinson's disease. frontiersin.org

Larger animal models, such as pigs and non-human primates, offer translational insights due to their closer physiological and anatomical similarity to humans. Swine models have been used in in-vivo studies to confirm the safety profile of [¹⁸F]6-FDA and to investigate its biodistribution in peripheral organs, which is crucial for cardiac sympathoneural function studies. researchgate.netimrpress.com Non-human primates, such as baboons and rhesus macaques, are particularly valuable for neurological research. nih.govresearchgate.net The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) lesion model in monkeys closely mimics the dopaminergic deficits of Parkinson's disease, and [¹⁸F]6-FDA PET can be used to assess the integrity of the presynaptic dopamine system. nih.govfrontiersin.org Future studies will likely involve more genetically engineered large animal models to provide deeper insights into disease mechanisms.

Elucidation of Complex Metabolic Pathways in Animal Systems

A thorough understanding of the metabolic fate of [¹⁸F]6-FDA in animal systems is critical for the accurate interpretation of PET imaging data. While the primary metabolic pathways are known, research gaps remain in fully characterizing the kinetics and distribution of all metabolites across different tissues and disease states.

Upon entering a sympathetic neuron, [¹⁸F]6-FDA is converted to 6-[¹⁸F]fluoronorepinephrine (6-FNE) by dopamine β-hydroxylase (DBH) and stored in vesicles. nih.govcancer.gov This is the basis for its use in imaging sympathetic innervation. nih.gov Outside of neuronal vesicles, [¹⁸F]6-FDA is metabolized by two main enzymatic pathways. Mitochondrial monoamine oxidase (MAO) converts it to [¹⁸F]6-fluoro-3,4-dihydroxyphenylacetic acid (FDOPAC). nih.gov In parallel, catechol-O-methyl transferase (COMT) metabolizes [¹⁸F]6-FDA to O-[¹⁸F]methoxytyramine, which is further converted to [¹⁸F]6-fluorohomovanillic acid (FHVA). nih.gov FDOPAC released from neurons can also be converted to FHVA by COMT in non-neuronal cells. nih.gov

Preclinical studies in rats and baboons have detailed the presence and time course of these metabolites in plasma and various tissues. nih.govnih.gov For example, in rats, fluorodopamine was found to be a significant metabolite in the striatum, while its 3-O-methylated precursor metabolite was dominant in plasma. nih.govscispace.com In baboons, studies have shown that metabolites appear rapidly in plasma, with only 1-2% of intact [¹⁸F]6-FDA remaining at 10 minutes post-injection. nih.gov Future research needs to focus on how these metabolic profiles are altered in specific disease models and the implications for quantitative PET modeling. The use of enzyme inhibitors for MAO or COMT in preclinical models can help further elucidate these pathways and their impact on tracer kinetics. nih.govnih.gov

Table 2: Key Metabolic Pathways of 6-Fluorodopamine F-18 in Animal Systems

| Enzyme | Location | Substrate | Product(s) | Significance |

|---|---|---|---|---|

| Dopamine β-hydroxylase (DBH) | Neuronal Vesicles | 6-[¹⁸F]Fluorodopamine | 6-[¹⁸F]Fluoronorepinephrine (6-FNE) | Trapping mechanism for imaging sympathetic nerve terminals. nih.govcancer.gov |

| Monoamine Oxidase (MAO) | Mitochondria | 6-[¹⁸F]Fluorodopamine | [¹⁸F]6-fluoro-3,4-dihydroxyphenylacetic acid (FDOPAC) | Major degradation pathway. nih.gov |

| Catechol-O-methyl transferase (COMT) | Non-neuronal cells | 6-[¹⁸F]Fluorodopamine | O-[¹⁸F]Methoxytyramine | First step in the formation of FHVA. nih.gov |

| Catechol-O-methyl transferase (COMT) | Non-neuronal cells | [¹⁸F]FDOPAC | [¹⁸F]6-Fluorohomovanillic acid (FHVA) | Final common metabolite. nih.gov |

Integration with Multi-Modal Preclinical Imaging Techniques

The functional and metabolic information provided by [¹⁸F]6-FDA PET is significantly enhanced when combined with anatomical imaging modalities like computed tomography (CT) and magnetic resonance imaging (MRI). The integration of PET with these techniques in preclinical research is a major future direction, offering a more comprehensive understanding of biological processes.

Hybrid PET/CT is increasingly used for whole-body imaging in preclinical studies. The CT component provides high-resolution anatomical information that allows for the precise localization of [¹⁸F]6-FDA uptake. This is particularly valuable for identifying small tumors or metastatic lesions in animal models of neuroendocrine cancers like pheochromocytoma. nih.govnih.gov

The combination of PET with MRI (PET/MRI) is a more recent development that holds considerable promise. MRI offers superior soft-tissue contrast compared to CT, without using ionizing radiation. In preclinical neurological studies, PET/MRI can correlate the dopaminergic function measured by [¹⁸F]6-FDA with structural brain changes, such as those occurring in Parkinson's disease models. nih.gov This multi-modal approach allows researchers to link functional deficits with specific anatomical alterations, providing a more complete picture of disease progression and response to therapy. Future advancements in simultaneous PET/MRI acquisition and data analysis will further refine the quantitative accuracy and diagnostic power of [¹⁸F]6-FDA imaging in preclinical research.

Q & A

Q. How is 6-[18F]Fluorodopamine synthesized for PET imaging, and what are the critical parameters affecting radiochemical yield?

The synthesis involves a one-pot, two-step procedure: (1) fluorination via thermolysis of a diaryliodonium salt precursor (ALPdopamine™) and (2) acid hydrolysis. Phase transfer agents like Kryptofix 222 or tetraalkylammonium salts are critical for optimizing yield. Radiochemical yields average 26% (non-decay corrected) with a synthesis time of 56–60 minutes. Strict quality control, including sterility and endotoxin testing, is required for clinical use .

Q. What is the mechanism of 6-[18F]Fluorodopamine uptake in sympathetic neurons?

6-[18F]Fluorodopamine enters presynaptic sympathetic neurons via the norepinephrine transporter (NET). Once internalized, it is converted to 6-[18F]fluoronorepinephrine by dopamine β-hydroxylase and stored in vesicles. This mechanism enables PET imaging of sympathetic innervation in tumors like pheochromocytoma and neuroblastoma .

Q. What are the primary clinical applications of 6-[18F]Fluorodopamine PET imaging?

The tracer is used to localize tumors with sympathetic neuronal activity, such as pheochromocytoma (100% sensitivity in surgically confirmed cases) and neuroblastoma. It outperforms meta-iodobenzylguanidine (MIBG) SPECT in sensitivity, particularly for metastatic lesions .

Q. What quality control tests are mandated for 6-[18F]Fluorodopamine in human trials?

Tests include radiochemical purity (HPLC), molar activity (>37 GBq/μmol), residual solvent analysis (e.g., acetonitrile < 410 ppm), and sterility. These ensure compliance with FDA guidelines for Investigational New Drug (IND) applications .

Advanced Research Questions

Q. How do metabolic pathways influence the interpretation of 6-[18F]Fluorodopamine PET data?

Plasma metabolites like 6-[18F]fluorodopamine-sulfate and 6-[18F]fluorodihydroxyphenylacetic acid (DOPAC) dominate within 30 minutes post-injection. Desipramine (a NET blocker) reduces DOPAC formation, while tyramine displaces vesicular tracer, transiently increasing plasma 6-[18F]fluorodopamine. Sulfoconjugation occurs extraneuronally and is unaffected by NET inhibitors .

Q. What methodological considerations are critical when comparing 6-[18F]Fluorodopamine PET with MIBG SPECT?

Key factors include:

- Tracer kinetics : 6-[18F]Fluorodopamine has rapid uptake (peak at 2–5 minutes) vs. MIBG’s delayed accumulation.

- Spatial resolution : PET offers ~4 mm resolution vs. SPECT’s ~10 mm.

- Quantification : PET allows dynamic imaging and kinetic modeling (e.g., Patlak analysis) for quantitative assessment of NET density .

Q. How can radiochemical yield be optimized in 6-[18F]Fluorodopamine synthesis?

Yield depends on:

Q. How do drugs like desipramine affect 6-[18F]Fluorodopamine pharmacokinetics?

Desipramine blocks NET, reducing neuronal uptake and subsequent oxidative deamination to DOPAC. This alters the plasma metabolite profile but does not affect sulfoconjugation, which occurs extraneuronally .

Q. What challenges arise in standardizing 6-[18F]Fluorodopamine protocols across PET facilities?

Variability stems from:

Q. How can discrepancies in tracer uptake between in vitro and in vivo models be resolved?

In vitro studies (e.g., neuroblastoma cell lines) show NET-dependent uptake, but in vivo results may vary due to tumor heterogeneity or pharmacokinetic barriers. Hybrid protocols combining dynamic PET with ex vivo γ-counting validate tracer biodistribution and metabolism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.